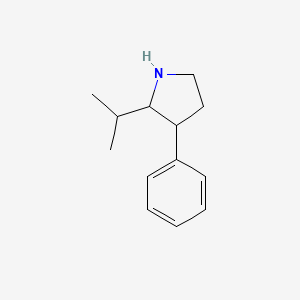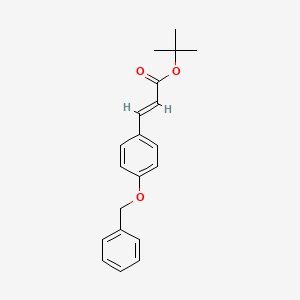
4-(Benzyloxy)zimtsäure-tert-butylester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Benzyloxy)cinnamic acid tert-butyl ester is an organic compound that belongs to the cinnamic acid derivatives family. This compound is characterized by the presence of a benzyloxy group attached to the cinnamic acid backbone, with a tert-butyl ester functional group. Cinnamic acid derivatives are known for their diverse biological activities and are widely used in various fields such as pharmaceuticals, cosmetics, and food additives.
Wissenschaftliche Forschungsanwendungen
4-(Benzyloxy)cinnamic acid tert-butyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its anti-inflammatory and antioxidant properties.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma.
Wirkmechanismus
Target of Action
Similar compounds are often used in organic synthesis and medicinal chemistry, suggesting that their targets could be a wide range of biological macromolecules .
Mode of Action
It’s worth noting that compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process, which involves the transmetalation of an organoboron reagent to a palladium complex .
Biochemical Pathways
Compounds with similar structures have been used in the synthesis of various bioactive compounds and natural products . Therefore, it’s plausible that this compound could potentially affect a variety of biochemical pathways depending on its specific targets.
Result of Action
Given its potential use in the synthesis of bioactive compounds and natural products , it’s plausible that the compound could have a variety of effects depending on its specific targets and the context of its use.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)cinnamic acid tert-butyl ester typically involves the esterification of 4-(Benzyloxy)cinnamic acid with tert-butyl alcohol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of 4-(Benzyloxy)cinnamic acid tert-butyl ester can be achieved through a continuous flow process. This method allows for better control of reaction conditions and higher yields. The use of a continuous flow reactor also minimizes the formation of by-products and reduces the need for extensive purification steps.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Benzyloxy)cinnamic acid tert-butyl ester undergoes various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Benzaldehyde derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted cinnamic acid derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(Methoxy)cinnamic acid tert-butyl ester
- 4-(Ethoxy)cinnamic acid tert-butyl ester
- 4-(Propoxy)cinnamic acid tert-butyl ester
Uniqueness
4-(Benzyloxy)cinnamic acid tert-butyl ester is unique due to the presence of the benzyloxy group, which imparts distinct chemical and biological properties. Compared to its methoxy, ethoxy, and propoxy counterparts, the benzyloxy group provides enhanced stability and reactivity, making it a valuable compound for various applications in research and industry.
Eigenschaften
IUPAC Name |
tert-butyl (E)-3-(4-phenylmethoxyphenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O3/c1-20(2,3)23-19(21)14-11-16-9-12-18(13-10-16)22-15-17-7-5-4-6-8-17/h4-14H,15H2,1-3H3/b14-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCEDVGUTFDUTIB-SDNWHVSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C=CC1=CC=C(C=C1)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)/C=C/C1=CC=C(C=C1)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1,7-Dimethyl-8-[(4-methylphenyl)methyl]-1,3,5-trihydro-4-imidazolino[1,2-h]pur ine-2,4-dione](/img/structure/B2482683.png)
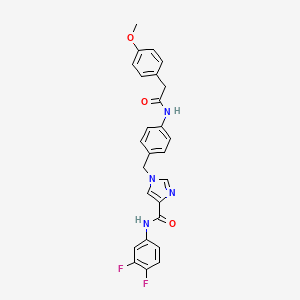
![5-((2-(2,6-dimethylmorpholino)-2-oxoethyl)thio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2482686.png)
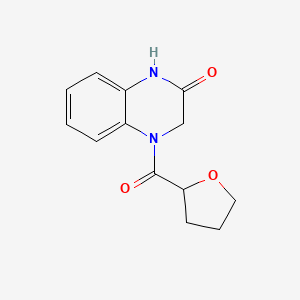
![1-(2H-1,3-benzodioxol-5-yl)-3-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]urea](/img/structure/B2482688.png)
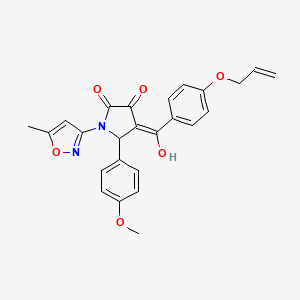
![4,6-Dimethyl-N-[(4-sulfamoylphenyl)methyl]pyrimidine-2-carboxamide](/img/structure/B2482691.png)
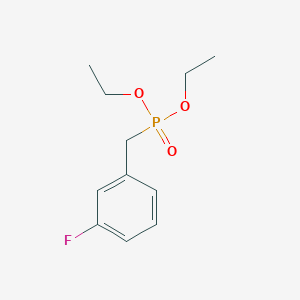
![(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2482696.png)
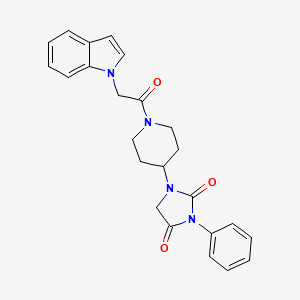
![3-[5-({[(3-chlorophenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-cyclohexylpropanamide](/img/structure/B2482700.png)


